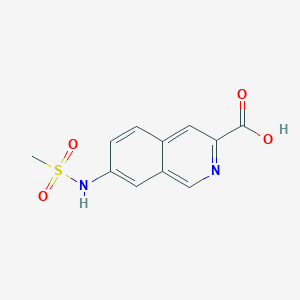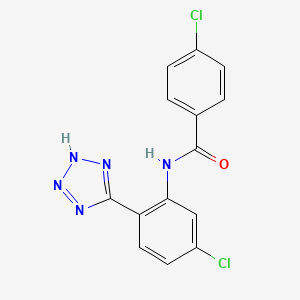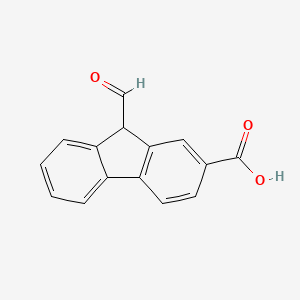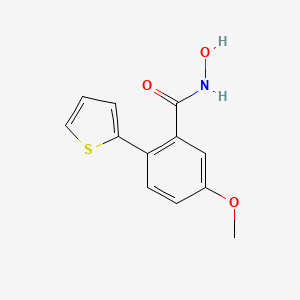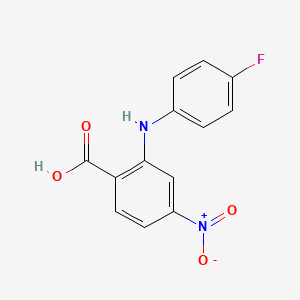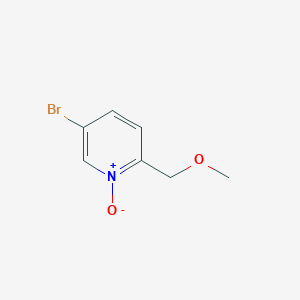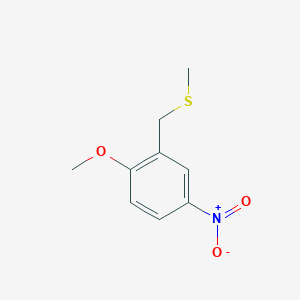
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene
描述
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene is an organic compound with the molecular formula C8H9NO3S It is characterized by the presence of a methoxy group, a methylsulfanylmethyl group, and a nitro group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene typically involves the following steps:
Thioether Formation: The methylsulfanylmethyl group is introduced via a thioetherification reaction, where a suitable thiol (e.g., methylthiol) reacts with a halomethyl derivative of the nitrobenzene compound.
Methoxylation: The methoxy group is introduced through a methoxylation reaction, typically involving the reaction of a suitable methoxy precursor with the nitrobenzene derivative.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes to ensure high yield and selectivity. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and residence time, to achieve efficient synthesis.
化学反应分析
Types of Reactions
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy and methylsulfanylmethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate reaction conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methoxy and methylsulfanylmethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.
相似化合物的比较
1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene can be compared with similar compounds such as:
1-Methoxy-4-nitrobenzene: Lacks the methylsulfanylmethyl group, leading to different chemical properties and reactivity.
2-Methylsulfanylmethyl-4-nitrobenzene: Lacks the methoxy group, resulting in different interactions and applications.
4-Nitroanisole:
属性
分子式 |
C9H11NO3S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC 名称 |
1-methoxy-2-(methylsulfanylmethyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO3S/c1-13-9-4-3-8(10(11)12)5-7(9)6-14-2/h3-5H,6H2,1-2H3 |
InChI 键 |
AQDOAANXLPLOIH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-methyl-1-phenyl-1H-[1,2,4]triazole-3-carbaldehyde](/img/structure/B8315537.png)
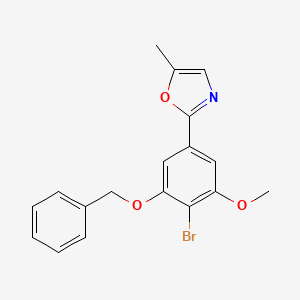
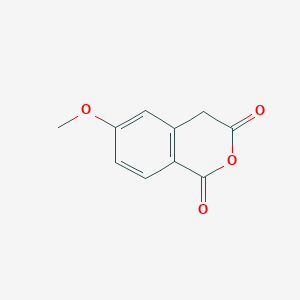
![3-[(Thiophen-2-ylmethyl)(formyl)amino]propanoic acid](/img/structure/B8315568.png)
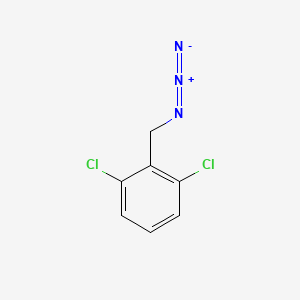
![1-[trans-4-(4-Aminomethyl-cyclohexanecarbonyl)-piperazin-1-yl]-2-methyl-propan-1-one](/img/structure/B8315578.png)
![1-[3-(2-Furyl)propyl]piperazine](/img/structure/B8315579.png)
